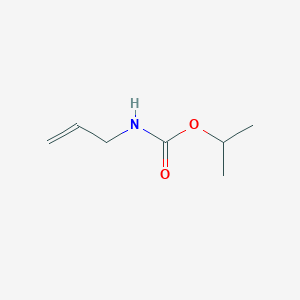
P-dGuo.P-rCyd
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-dGuo.P-rCyd is a compound that consists of a phosphodiester linkage between 2’-deoxyguanosine (dGuo) and ribocytidine (rCyd). This compound is part of the nucleic acid family, which plays a crucial role in the storage and transmission of genetic information. The unique structure of this compound allows it to participate in various biochemical processes, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of P-dGuo.P-rCyd typically involves the phosphoramidite approach. This method allows for the site-specific synthesis of oligonucleotides containing modified nucleosides. For instance, the synthesis of N2-[(Dimethylamino)methylene]-O6-[2-(trimethylsilyl)-ethyl]-2′-deoxyguanosine involves heating a solution of the starting materials in dry methanol at 60°C for 6 hours .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods to ensure high yield and purity. For example, the enzymatic synthesis of 2-deoxyribose-1-phosphate and ribose-1-phosphate from 7-methylguanosine and 7-methyl-2’-deoxyguanosine ensures the quantitative conversion of the starting nucleosides to the desired products .
化学反応の分析
Types of Reactions: P-dGuo.P-rCyd undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl radical-induced degradation of 2’-deoxyguanosine under reducing conditions is one such reaction. This process leads to the formation of radicals with oxidizing and reducing properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydroxyl radicals, ascorbate, and cysteine. These reagents influence the distribution of modified nucleosides upon irradiation of an aerated aqueous solution of 2’-deoxyguanosine .
Major Products Formed: The major products formed from the reactions of this compound include 8-oxo-7,8-dihydro-2’-deoxyguanosine and 2,6-diamino-4-hydroxy-5-formamidopyrimidine derivatives .
科学的研究の応用
P-dGuo.P-rCyd has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of nucleic acid interactions and modifications. In biology, it plays a role in understanding genetic information storage and transmission. In medicine, this compound is used in the development of therapeutic agents targeting genetic diseases. In industry, it is utilized in the production of nucleic acid-based products and technologies .
作用機序
The mechanism of action of P-dGuo.P-rCyd involves its interaction with nucleic acids and proteins. The compound can form adducts with DNA, leading to modifications that affect cellular processes such as replication and repair. For example, nitrogen mustards react with DNA to form cross-links, which prevent strand separation and are highly cytotoxic to cells .
類似化合物との比較
Similar Compounds: Similar compounds to P-dGuo.P-rCyd include other nucleoside phosphates such as P-dAdo.P-dCyd and P-rAdo.P-rCyd. These compounds share structural similarities but differ in their specific nucleoside components and linkages .
Uniqueness: this compound is unique due to its specific combination of 2’-deoxyguanosine and ribocytidine, which allows it to participate in distinct biochemical processes. This uniqueness makes it a valuable tool in scientific research for studying nucleic acid interactions and modifications.
特性
CAS番号 |
54482-00-7 |
|---|---|
分子式 |
C19H28N8O15P2 |
分子量 |
670.4 g/mol |
IUPAC名 |
[(2R,3S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.C9H14N3O8P/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,5+,6?;4-,6-,7-,8?/m01/s1 |
InChIキー |
RQFFPZLIGZEFTJ-ADFBIELNSA-N |
異性体SMILES |
C1[C@@H]([C@H](OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O.C1=CN(C(=O)N=C1N)C2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
正規SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


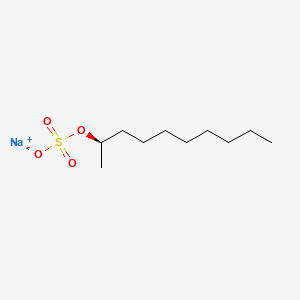
![methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate](/img/structure/B13759474.png)
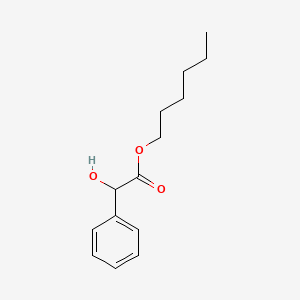
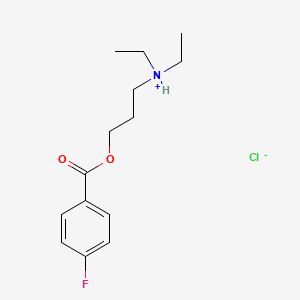
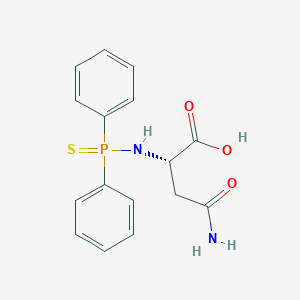

![2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium](/img/structure/B13759502.png)
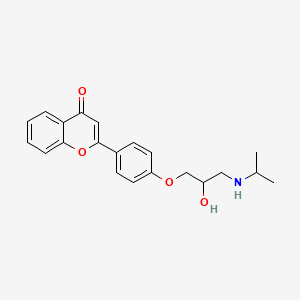

![[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-](/img/structure/B13759545.png)
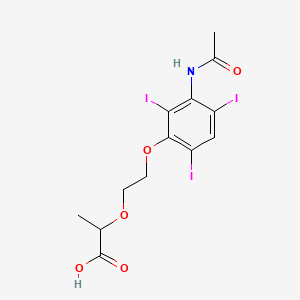
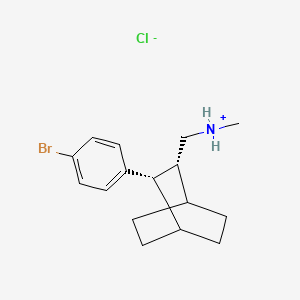
![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)
